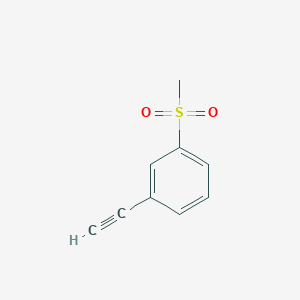

1-Ethynyl-3-methanesulfonylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-3-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-3-8-5-4-6-9(7-8)12(2,10)11/h1,4-7H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEUKVKQSSSVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573982-84-0 | |

| Record name | 1-ethynyl-3-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

I. Strategic Approaches for the Chemical Synthesis of Arylalkynyl Sulfones, with Emphasis on 1 Ethynyl 3 Methanesulfonylbenzene

Classical and Contemporary Methodologies for Sulfone Introduction

The methanesulfonyl group is a critical pharmacophore and a versatile functional group in organic synthesis. Several reliable methods have been developed for its introduction onto an aromatic system.

A widely employed and robust method for the synthesis of sulfones is the oxidation of the corresponding thioethers. nih.govnih.gov This transformation is typically achieved using a variety of oxidizing agents. For the synthesis of 1-Ethynyl-3-methanesulfonylbenzene, a plausible precursor is 1-bromo-3-(methylthio)benzene. The oxidation of this thioether to the corresponding sulfone, 1-bromo-3-(methylsulfonyl)benzene (B20138), is a key step.

Common oxidizing agents for this conversion include hydrogen peroxide, often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412). nih.govorganic-chemistry.org The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions. For instance, electrochemical oxidation has also been explored as a method for converting thioethers to sulfones. rsc.org

Table 1: Oxidation of Thioether Precursors

| Starting Material | Oxidizing Agent | Product | Notes |

|---|---|---|---|

| 1-Bromo-3-(methylthio)benzene | Hydrogen Peroxide, m-CPBA, etc. | 1-Bromo-3-(methylsulfonyl)benzene | A common and effective method for sulfone synthesis. |

Direct sulfonylation of aromatic rings, such as Friedel-Crafts sulfonylation, offers another route to aryl sulfones. organic-chemistry.org This reaction typically involves the use of a sulfonyl halide, like methanesulfonyl chloride, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, this method has several limitations. cutm.ac.inlibretexts.org The reaction often fails with deactivated aromatic rings, and the strong Lewis acids can be incompatible with many functional groups. chemistrysteps.com Furthermore, controlling the regioselectivity can be challenging. For the synthesis of this compound, direct sulfonylation of an ethynylbenzene derivative would likely be problematic due to the reactivity of the alkyne under the harsh reaction conditions.

A more versatile and widely used approach for forming the C-SO₂ bond involves the reaction of sulfinate salts with suitable electrophiles. mdpi.com Sodium methanesulfinate (B1228633), a readily available and stable reagent, can be used as the source of the methanesulfonyl group. guidechem.comresearchgate.net This method can be categorized into two main strategies:

Alkylation of Sulfinate Salts: While more common for the synthesis of alkyl sulfones, this method can be adapted for aryl sulfones. organic-chemistry.orgacs.org

Arylation of Sulfinate Salts: This approach involves the reaction of a sulfinate salt with an activated aryl electrophile. organic-chemistry.org For instance, the coupling of sodium methanesulfinate with an aryl halide or a diaryliodonium salt can provide the desired aryl sulfone. organic-chemistry.org This method often benefits from transition metal catalysis, which allows for milder reaction conditions and broader functional group tolerance compared to classical sulfonylation methods.

Table 2: Sulfone Introduction via Sulfinate Salts

| Sulfinate Salt | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Sodium Methanesulfinate | Aryl Halide | Transition Metal Catalyst (e.g., Palladium, Copper) | Aryl Methyl Sulfone |

| Sodium Methanesulfinate | Diaryliodonium Salt | Transition Metal Catalyst or Metal-Free | Aryl Methyl Sulfone |

Installation of the Ethynyl (B1212043) Moiety in Aryl Systems

Once the methanesulfonylbenzene core is established, the final step is the introduction of the ethynyl group. This is typically accomplished through a cross-coupling reaction on a halogenated precursor, such as 1-bromo-3-(methylsulfonyl)benzene.

The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. mdpi.comorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govlibretexts.org

In the context of synthesizing this compound, the Sonogashira coupling of 1-bromo-3-(methylsulfonyl)benzene with a suitable alkyne source, such as trimethylsilylacetylene (B32187) followed by desilylation, or directly with acetylene (B1199291) gas, would be a highly effective strategy. wikipedia.org The reaction conditions can often be tuned to be mild, allowing for the presence of various functional groups. nih.gov Numerous advancements in ligand and catalyst design have expanded the scope and efficiency of the Sonogashira coupling. acs.orgorganic-chemistry.org

Table 3: Sonogashira Coupling for Ethynylation

| Aryl Halide | Alkyne Source | Catalyst System | Product |

|---|---|---|---|

| 1-Bromo-3-(methylsulfonyl)benzene | Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst, base | 1-((Trimethylsilyl)ethynyl)-3-(methylsulfonyl)benzene |

| 1-Bromo-3-(methylsulfonyl)benzene | Acetylene gas | Pd catalyst, Cu(I) co-catalyst, base | This compound |

An alternative and increasingly popular method for the introduction of an ethynyl group involves the use of hypervalent iodine reagents. nih.govrsc.orgresearchgate.net These reagents serve as electrophilic alkyne sources and can react with a variety of nucleophiles, including organometallic reagents derived from aryl precursors. researchgate.netresearchgate.net

For instance, an arylboronic acid or an arylsilane derived from 3-methanesulfonylbenzene could be coupled with an ethynyl-substituted hypervalent iodine reagent, such as an ethynylbenziodoxolone (EBX) reagent. acs.orgcardiff.ac.uk These reactions can often be performed under metal-free conditions or with a different transition metal catalyst, offering a complementary approach to the palladium-catalyzed methods. nih.govnih.govdiva-portal.org

Table 4: Hypervalent Iodine-Mediated Alkynylation

| Aryl Nucleophile | Hypervalent Iodine Reagent | Conditions | Product |

|---|---|---|---|

| 3-(Methanesulfonyl)phenylboronic acid | Ethynylbenziodoxolone (EBX) | Base or transition metal catalyst | This compound |

Radical-Induced Alkynylation Processes

Radical-mediated reactions provide a powerful pathway for the formation of C(sp³)–C(sp) bonds, crucial for the synthesis of internal alkynes. researchgate.netacs.org Acetylenic sulfones, such as this compound, are effective reagents in these transformations, often acting as radical acceptors. researchgate.netnih.gov

One strategy involves the use of amine-ligated boryl radicals which can activate alkyl iodides and bromides through halogen-atom transfer (XAT). researchgate.net The resulting alkyl radical then engages in a cascade involving addition to an alkynyl sulfone and subsequent fragmentation to construct the C(sp³)–C(sp) bond. researchgate.net Another approach is the iron-catalyzed dealkenylative alkynylation of unactivated alkenes using alkynyl sulfones, which proceeds under mild conditions with high efficiency. researchgate.net

Mechanistic studies suggest these processes follow a radical chain reaction. For instance, in a photoinduced reaction, light can initiate the homolytic cleavage of an arylacetylene bromide, generating an arylalkynyl radical. acs.org This radical can then propagate a chain reaction involving alkyl halides to form the desired internal alkyne. acs.org Similarly, sulfonyl hydrazides can serve as precursors to sulfonyl radicals, which then participate in cyclization reactions with various unsaturated systems, including alkynes. rsc.org

Table 1: Examples of Radical-Mediated Alkynylation

| Radical Precursor | Alkynylating Agent | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Alkyl Iodide | Arylacetylene Bromide | Light, NHC-BH₃ | Internal Alkyne | acs.org |

| Unactivated Alkene | Alkynyl Sulfone | Fe(II) salt, l-ascorbic acid | Alkyl-tethered Alkyne | researchgate.net |

Integrated One-Pot and Multicomponent Synthesis Protocols

One-pot and multicomponent reactions offer significant advantages in terms of efficiency and step-economy by combining multiple synthetic steps into a single operation without isolating intermediates.

A notable one-pot, three-component method has been developed for the synthesis of arylalkynyl sulfones. acs.org This protocol involves the reaction of an ethynyl-benziodoxolone (EBX) reagent, which acts as an electrophilic alkyne source, with a sulfur dioxide surrogate like DABSO (DABCO·SO₂), and an organometallic reagent (e.g., Grignard or organolithium reagents). acs.org This approach allows for the creation of a wide range of aryl and heteroarylalkynyl sulfones in good yields. acs.org To synthesize this compound using this method, one would start with a Grignard reagent derived from 3-bromophenyl methyl sulfone.

Alternatively, a palladium-catalyzed version of this three-component synthesis can be used, which is compatible with substrates that are sensitive to the strongly basic or nucleophilic conditions of organometallic reagents. acs.org In this variation, an aryl iodide is coupled with an aminosulfonamide, which serves as a masked sulfinate, followed by reaction with an electrophile. acs.orgrsc.org

Table 2: Three-Component Synthesis of Arylalkynyl Sulfones

| Aryl Source | SO₂ Source | Alkyne Source | Catalyst | Yield | Ref |

|---|---|---|---|---|---|

| p-Tolylmagnesium bromide | DABSO | TIPS-EBX | None | 82% | acs.org |

| Bromobenzene | DABSO | TIPS-EBX | None | 85% | acs.org |

| 1-Bromonaphthalene | DABSO | TIPS-EBX | None | 83% | acs.org |

Hydrosulfonylation involves the addition of a sulfonyl group and a hydrogen atom across an alkyne, typically yielding vinyl sulfones. acs.orgrsc.org While this directly produces vinyl sulfones, these can be valuable precursors to alkynyl sulfones through a subsequent dehydrohalogenation step if a halosulfonylation is performed first. organic-chemistry.orgnih.gov

Recent advancements have led to metal- and catalyst-free hydrosulfonylation methods. One such method uses sulfonyl chlorides and tris(trimethylsilyl)silane (B43935) as a hydrogen atom donor in water under visible light irradiation. nih.gov This sustainable approach works for both alkyl and aryl alkynes, producing sulfonyl-containing compounds with excellent yields. nih.gov Another strategy involves a multicomponent reaction of aryl diazonium salts, potassium metabisulfite (B1197395) (K₂S₂O₅), and thiophenols with alkynes at room temperature, avoiding the need for metal catalysts. rsc.org This method is noted for its high chemoselectivity and applicability to aliphatic alkynes. rsc.org

A key challenge in hydrosulfonylation is controlling the stereochemistry to produce either (E)- or (Z)-vinyl sulfones. acs.orgnih.gov Researchers have developed stereodivergent synthesis methods that can selectively produce the thermodynamically less favorable (Z)-vinyl sulfones through kinetic control, while the (E)-isomers are obtained via visible light-mediated isomerization. acs.orgnih.gov

Advanced and Green Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally benign and highly selective reactions.

Electrochemical methods offer a green and efficient alternative for synthesizing alkynyl sulfones, avoiding the need for transition metals, external oxidants, and harsh reagents. organic-chemistry.orgorganic-chemistry.org A common approach is the electrochemical sulfonylation of terminal alkynes with sodium sulfinates. organic-chemistry.org The reaction is typically carried out in an undivided cell under constant current at room temperature. organic-chemistry.org This method demonstrates broad functional group tolerance and provides diverse alkynyl sulfones in good yields. organic-chemistry.orgorganic-chemistry.org

The mechanism is believed to proceed through a radical pathway initiated by the electrochemical oxidation of the sulfinate. organic-chemistry.orgresearchgate.net This sustainable protocol has also been applied to the synthesis of other sulfonylated compounds, such as 3-sulfonylindoles from o-alkynylanilines and sodium sulfinates. thieme-connect.de For the synthesis of this compound, this would involve the reaction of 1-ethynyl-3-halobenzene with sodium methanesulfinate or phenylacetylene (B144264) with a sulfinate derived from 3-halophenyl methyl sulfone under electrochemical conditions.

Table 3: Electrochemical Sulfonylation of Alkynes

| Alkyne Substrate | Sulfinate Substrate | Conditions | Yield | Ref |

|---|---|---|---|---|

| Phenylacetylene | Sodium p-toluenesulfinate | Constant current, KI, MeCN/H₂O | 92% | organic-chemistry.org |

| 1-Ethynyl-4-fluorobenzene | Sodium p-toluenesulfinate | Constant current, KI, MeCN/H₂O | 89% | organic-chemistry.org |

| 1-Octyne | Sodium p-toluenesulfinate | Constant current, KI, MeCN/H₂O | 75% | organic-chemistry.org |

While this compound itself is achiral, the principles of stereoselective and regioselective synthesis are critical in the broader context of sulfone chemistry and for preparing precursors. For instance, the rhodium-catalyzed hydrosulfonylation of allenes and alkynes allows for the direct asymmetric synthesis of chiral allylic sulfones with high enantioselectivity (up to 97% ee). nih.gov This method uses commercially available sodium sulfinates and operates under mild conditions, showcasing high regio- and enantioselectivity. nih.gov

The regioselectivity of hydrosulfonylation reactions is crucial for determining the final structure. For example, the addition of a sulfonyl group to a terminal alkyne can result in either a Markovnikov or anti-Markovnikov product. nih.govorganic-chemistry.org Controlling this selectivity is a key aspect of synthetic design. Similarly, stereodivergent methods for synthesizing vinyl sulfones offer access to either the (E) or (Z) isomer, which can be critical for subsequent transformations. acs.orgnih.gov In the synthesis of thiofunctionalized vinyl sulfones, a related class of compounds, regioselectivity can be inverted by changing the catalyst from a gold/photoredox system to B(C₆F₅)₃. acs.org

Ii. Mechanistic Investigations and Reaction Pathways of Arylalkynyl Sulfones

Reactivity of the Ethynyl (B1212043) Functional Group

The ethynyl group of 1-Ethynyl-3-methanesulfonylbenzene is a hub of reactivity, participating in a variety of chemical transformations.

The triple bond of the ethynyl group readily undergoes cycloaddition reactions, a powerful tool for constructing cyclic molecules. nih.govmdpi.com A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.govmdpi.com In this type of reaction, a 1,3-dipole reacts with the alkyne (the dipolarophile) to form a five-membered ring. mdpi.com The rate and success of these reactions can be significantly influenced by both steric and electronic factors. mdpi.com For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method to synthesize 1,4-disubstituted 1,2,3-triazoles. mdpi.com The presence of electron-withdrawing groups on the alkyne can influence the regiochemistry of the cycloaddition. researchgate.net

The electron-deficient nature of the alkyne in this compound, enhanced by the methanesulfonyl group, makes it susceptible to nucleophilic attack. This is exemplified by the Michael addition, a type of conjugate addition. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system of the activated alkyne (Michael acceptor). wikipedia.orgmasterorganicchemistry.com The reaction is typically initiated by a base which deprotonates a precursor to form the nucleophilic carbanion. byjus.comnumberanalytics.com The electron-withdrawing sulfone group plays a crucial role in activating the alkyne for this type of addition. wikipedia.org The electrophilicity of the alkyne, and thus its reactivity towards nucleophiles, can be further increased by the presence of an electron-withdrawing substituent on the terminal position of the alkyne. nih.gov

A variety of nucleophiles can participate in Michael additions, including enolates, amines, and thiols. masterorganicchemistry.com The general mechanism involves the formation of the nucleophile, its attack on the β-carbon of the alkyne, and subsequent protonation of the resulting intermediate. numberanalytics.com

The ethynyl group can undergo both oxidation and reduction reactions.

Reduction: Complete reduction of the alkyne to an alkane can be achieved through catalytic hydrogenation using H2 gas with a metal catalyst like palladium on carbon. youtube.com This process breaks both pi bonds of the triple bond. youtube.com Partial reduction to a cis-alkene can be accomplished using a poisoned catalyst, such as Lindlar's catalyst, which stops the reaction after the addition of one equivalent of hydrogen. youtube.com A dissolving metal reduction, using a neutral metal like sodium in liquid ammonia, results in the formation of a trans-alkene. youtube.com

Oxidation: Oxidation of the alkyne can lead to different products depending on the reaction conditions. Treatment with potassium permanganate (B83412) (KMnO4) under weak, neutral conditions can yield a diketone. youtube.com Stronger oxidation, such as with ozone (ozonolysis) followed by a water workup, cleaves the triple bond to form two carboxylic acids. youtube.com

Influence of the Methanesulfonyl Group on Reactivity

The methanesulfonyl (-SO2CH3) group significantly impacts the reactivity of both the aromatic ring and the ethynyl group.

The methanesulfonyl group is a strong electron-withdrawing group (EWG). wikipedia.org This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution. wikipedia.orgorganicchemistrytutor.com This deactivating effect is significant. organicchemistrytutor.com

This electron-withdrawing nature also extends to the ethynyl group, making the alkyne more electrophilic and susceptible to nucleophilic attack, as seen in Michael additions. nih.gov The presence of such an EWG can stabilize intermediates formed during certain reactions. nih.gov

In electrophilic aromatic substitution reactions, the methanesulfonyl group acts as a meta-director. wikipedia.orglibretexts.org This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position relative to the sulfone group. This directing effect is a consequence of the deactivation of the ortho and para positions. organicchemistrytutor.comyoutube.com The resonance structures of the Wheland intermediate (the carbocation formed during the reaction) show that attack at the ortho or para positions would place a positive charge adjacent to the already electron-deficient carbon attached to the sulfone group, which is highly unfavorable. organicchemistrytutor.com Conversely, meta attack keeps the positive charge further away from the deactivating group, resulting in a more stable intermediate. libretexts.org

Stabilizing Effects on Reaction Intermediates

The reactivity and stability of intermediates play a pivotal role in the outcome of chemical reactions. In the context of arylalkynyl sulfones, the sulfonyl group (–SO₂) significantly influences the stability of adjacent reactive species. The strong electron-withdrawing nature of the sulfonyl group can stabilize anionic intermediates through resonance and inductive effects. This stabilization is a key factor in reactions involving the formation of carbanions or other electron-rich species adjacent to the sulfonyl moiety.

Catalytic Transformations Involving Arylalkynyl Sulfones

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. Arylalkynyl sulfones are amenable to a variety of catalytic systems, which significantly expands their synthetic utility.

Transition metals, particularly palladium and copper, are widely employed to catalyze reactions involving arylalkynyl sulfones.

Palladium/Copper Systems: Palladium and copper co-catalysis is a powerful tool in cross-coupling reactions. For instance, a one-pot, three-component synthesis of arylalkynyl sulfones has been developed using a palladium catalyst in conjunction with other reagents. acs.orgacs.org This method allows for the efficient construction of these molecules from readily available starting materials. acs.orgacs.org The scope of this palladium-catalyzed protocol is notable, as it can be applied to substrates that are sensitive to strongly basic or nucleophilic conditions often required in traditional methods. acs.org Palladium-catalyzed α-arylation of sulfones represents another important transformation, enabling the formation of new carbon-carbon bonds. organic-chemistry.org

Copper(I) Catalysis: Copper(I) catalysts are particularly effective in promoting the synthesis of sulfones. researchgate.net Various copper-catalyzed methods have been developed for the coupling of sulfinic acid salts with aryl iodides to form diaryl and methyl sulfones in excellent yields. researchgate.net The use of copper nanoparticles has also been explored, demonstrating high catalytic activity in the synthesis of diaryl sulfones at room temperature. rsc.orgdntb.gov.uaresearchgate.net These heterogeneous catalysts offer the advantage of easier separation and recycling. researchgate.net Furthermore, copper has been shown to replace more expensive precious metals like silver in certain oxidative coupling reactions to produce vinyl sulfones. csic.es

The following table summarizes selected transition metal-catalyzed reactions for the synthesis of sulfone-containing compounds.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium/DABSO/EBX Reagents | Organomagnesium/lithium reagents or aryl iodides | Arylalkynyl sulfones | One-pot, three-component synthesis; broad substrate scope. acs.orgacs.org |

| Copper(I) | Sulfinic acid salts and aryl iodides | Methyl and diaryl sulfones | Efficient coupling under mild conditions. researchgate.net |

| Copper Nanoparticles | Arylboronic acids and arylsulfonyl hydrazides | Diaryl sulfones | Heterogeneous catalysis at room temperature. rsc.orgdntb.gov.uaresearchgate.net |

| Copper Salts/SACs | Styrenes and aryl sulfones | Styrenyl sulfones | Replaces precious metal catalysts; recyclable solid catalysts. csic.es |

While transition metal catalysis is prevalent, Lewis acid catalysis also finds application in reactions of sulfone-containing compounds. For example, the oxidative coupling of styrenes with aryl sulfones can be catalyzed by copper(II) species, which can be considered a Lewis acidic center, in combination with an oxidant. csic.es These reactions often proceed through mechanisms involving the coordination of the Lewis acid to the sulfonyl group or other reactive functionalities, thereby activating the substrate for subsequent transformations.

Radical reactions offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds. The C–SO₂ bond in sulfones can be cleaved under certain conditions, often involving radical intermediates.

The generation of radicals from sulfonium (B1226848) salts, which can be derived from sulfones, has become an area of increasing interest, particularly with the advent of photoredox catalysis. soton.ac.uk Light-mediated processes can initiate the formation of radical species, which can then participate in a variety of bond-forming reactions. soton.ac.uk For instance, a photoinduced reaction has been developed for the synthesis of alkylalkynyl sulfones from potassium alkyltrifluoroborates, sulfur dioxide, and alkynyl bromides. rsc.org Mechanistic studies suggest that this transformation proceeds through an alkylsulfonyl radical intermediate. rsc.org The cleavage of C–S bonds in sulfoxides, closely related to sulfones, has also been observed in the presence of transition metals like nickel, highlighting the diverse reactivity of these sulfur-containing functional groups. rsc.org

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides invaluable insights into reaction mechanisms, complementing experimental findings.

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the energetics of reaction pathways and the structures of transition states. For example, computational studies on the alkynylation of thiols with hypervalent iodine reagents, a reaction relevant to the synthesis of precursors for arylalkynyl sulfones, have revealed a low-energy concerted transition state, explaining the high reaction rates observed experimentally. acs.org

In the context of polymerization reactions to form sulfonated poly(arylene ether sulfone), computational approaches have been used to predict the spontaneity of the reaction with different halogen-containing monomers, showing good agreement with experimental results. mdpi.com Theoretical studies on the electrochemical reduction of aromatic sulfones have indicated that while the resulting radical anions are relatively stable, the subsequent bond cleavage is slow. researchgate.net Furthermore, computational investigations of the energetics of sulfonium ions have provided valuable thermochemical data. researchgate.net

The following table provides examples of how computational methods have been applied to study reactions involving sulfone-related compounds.

| System Studied | Computational Method | Key Findings |

| Alkynylation of thiols | DFT | Discovered a low-energy, three-atom concerted transition state. acs.org |

| Sulfonated poly(arylene ether sulfone) synthesis | First-principle calculations | Predicted the spontaneity of polymerization with different monomers. mdpi.com |

| Electrochemical reduction of aromatic sulfones | B3LYP level theory | Showed that the radical anions are stable and bond cleavage is slow. researchgate.net |

| Energetics of trialkylsulfonium ions | G2(MP2) calculations | Predicted standard enthalpy of formation and methyl cation affinity. researchgate.net |

Regioselectivity and Stereoselectivity Prediction

The prediction of regioselectivity and stereoselectivity in reactions involving arylalkynyl sulfones, such as this compound, is of paramount importance for their synthetic application. The outcomes of these reactions are predominantly governed by the electronic and steric properties of the substituents on the aromatic ring and the nature of the reacting species.

The methanesulfonyl group (-SO₂CH₃) at the meta-position of this compound is a strong electron-withdrawing group. This electronic influence is key to predicting the regioselectivity of nucleophilic additions and cycloaddition reactions. The sulfonyl group deactivates the aromatic ring towards electrophilic substitution but, more importantly, it significantly influences the electronic character of the ethynyl group through inductive and resonance effects. This results in a polarization of the carbon-carbon triple bond, making the β-carbon atom (the terminal carbon of the ethynyl group) more electrophilic and thus more susceptible to nucleophilic attack.

In the case of stereoselectivity, reactions at the triple bond can lead to the formation of E or Z isomers. The stereochemical outcome is often dictated by the reaction mechanism, the steric bulk of the reactants, and the potential for stabilizing interactions in the transition state.

Detailed Research Findings

Research into the reactivity of arylalkynyl sulfones has provided insights that allow for the prediction of reaction outcomes. While specific studies on this compound are limited, general principles derived from related systems can be applied.

Nucleophilic Addition:

In nucleophilic additions to arylalkynyl sulfones, the regioselectivity is primarily controlled by the electronic effects of the sulfonyl group. The strong electron-withdrawing nature of the methanesulfonyl group makes the β-carbon of the alkyne significantly more electrophilic. Consequently, nucleophiles will preferentially attack this position.

For instance, the addition of a generic nucleophile (Nu⁻) to this compound is expected to yield the product where the nucleophile is attached to the terminal carbon.

The stereoselectivity of these additions, leading to either the E or Z vinyl sulfone, is dependent on the reaction conditions and the nature of the nucleophile. In many cases, a trans-addition mechanism is favored, leading to the formation of the E-isomer as the major product. This is often attributed to the minimization of steric hindrance in the transition state.

Cycloaddition Reactions:

In [3+2] cycloaddition reactions, such as the reaction with azides to form triazoles, the regioselectivity is also governed by the electronic properties of the arylalkynyl sulfone. Theoretical studies on similar systems suggest that the reaction proceeds via a concerted mechanism, and the regioselectivity can be predicted using Frontier Molecular Orbital (FMO) theory. The electron-withdrawing sulfonyl group lowers the energy of the LUMO of the alkyne, making it the dominant frontier orbital for interaction with the HOMO of the 1,3-dipole. This typically leads to the formation of the 1,4-disubstituted triazole as the major regioisomer.

The following interactive data tables summarize the predicted regioselectivity and stereoselectivity for representative reactions of this compound based on general findings in the field of arylalkynyl sulfone chemistry.

Table 1: Predicted Regioselectivity of Nucleophilic Addition to this compound

| Nucleophile (Nu⁻) | Predicted Major Regioisomer | Predicted Minor Regioisomer | Expected Ratio (Major:Minor) |

| Thiophenol (PhS⁻) | β-addition | α-addition | >95:5 |

| Methoxide (MeO⁻) | β-addition | α-addition | >90:10 |

| Diethylamine (Et₂NH) | β-addition | α-addition | >98:2 |

Note: The ratios are illustrative and based on trends observed for similar arylalkynyl sulfones. Actual ratios may vary depending on specific reaction conditions.

Table 2: Predicted Stereoselectivity of Nucleophilic Addition to this compound

| Nucleophile | Major Stereoisomer | Minor Stereoisomer | Expected Ratio (E:Z) |

| Thiophenol | E (trans-addition) | Z (cis-addition) | >90:10 |

| Methanol (in presence of base) | E (trans-addition) | Z (cis-addition) | ~85:15 |

| Hydride (e.g., from NaBH₄) | E (trans-addition) | Z (cis-addition) | >95:5 |

Note: The stereoselectivity is highly dependent on the reaction mechanism (e.g., concerted vs. stepwise) and steric factors.

Table 3: Predicted Regioselectivity of [3+2] Cycloaddition with Azides

| Azide (B81097) | Major Regioisomer | Minor Regioisomer | Expected Ratio (Major:Minor) |

| Benzyl Azide | 1,4-disubstituted triazole | 1,5-disubstituted triazole | >95:5 |

| Phenyl Azide | 1,4-disubstituted triazole | 1,5-disubstituted triazole | >90:10 |

| Trimethylsilyl Azide | 1,4-disubstituted triazole | 1,5-disubstituted triazole | >98:2 |

Note: The regioselectivity is predicted based on FMO theory and may be influenced by the specific azide and reaction conditions.

Iii. Synthetic Applications and Utility in Complex Molecular Architecture Construction

Role as Versatile Building Blocks in Organic Synthesis

The inherent reactivity of the ethynyl (B1212043) group allows for its elaboration into more complex structures, establishing 1-ethynyl-3-methanesulfonylbenzene as a foundational component for a wide array of organic molecules.

The terminal alkyne of this compound is readily functionalized, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. organic-chemistry.orglibretexts.org This reaction allows for the direct attachment of various aryl or vinyl substituents to the alkyne, thereby generating a library of functionalized arylalkynes. libretexts.org These new structures retain the core methanesulfonylphenyl group while introducing new functionalities that can be used for further synthetic transformations or to tune the molecule's properties.

Furthermore, the acidic proton of the terminal alkyne can be removed by a strong base to form a nucleophilic acetylide. This intermediate can then react with various electrophiles, such as alkyl halides, in an alkylation reaction to form internal alkynes. youtube.com These reactions significantly expand the diversity of molecules that can be accessed from this single precursor.

Table 1: Representative Reactions for Functionalizing this compound

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| Sonogashira Coupling | Aryl Halide (Ar-X), Pd catalyst, Cu(I) cocatalyst, Amine Base |  |

| Alkyne Alkylation | 1. Strong Base (e.g., NaNH2) 2. Alkyl Halide (R-X) | |

| Hydration (Markovnikov) | H2O, H2SO4, HgSO4 | |

| Hydroboration-Oxidation | 1. Bulky Borane (e.g., 9-BBN) 2. H2O2, NaOH |

The methanesulfonyl group is a key pharmacophore in many biologically active compounds and a useful functional group in materials science. researchgate.net By using this compound as a starting material, this important sulfone moiety can be incorporated into a wide range of larger, more complex molecules. For example, after the conversion of the alkyne to other functional groups or its use in cycloaddition reactions, the resulting products are new, diverse sulfone-containing compounds. This strategy is particularly useful in medicinal chemistry for the synthesis of drug candidates where the sulfone group can act as a hydrogen bond acceptor or improve pharmacokinetic properties.

The synthesis of N-heterocyclic sulfones, which are core structures in several pharmaceuticals, can be achieved through various synthetic routes. mdpi.com While direct synthesis from this compound may require multiple steps, its role as a carrier of the methanesulfonylphenyl fragment is crucial for building these complex sulfone-containing heterocyclic systems.

Formation of Polycyclic and Heterocyclic Systems

The alkyne functionality is a powerful tool for the construction of cyclic compounds through various cycloaddition reactions.

One of the most prominent applications of this compound is in the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". msu.eduacs.orgnih.gov This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for creating a wide variety of 1,4-disubstituted triazoles. youtube.com By reacting this compound with different organic azides, a diverse library of 1-(3-(methanesulfonyl)phenyl)-1,2,3-triazoles can be readily prepared. These triazole products are of significant interest in medicinal chemistry and materials science. mdpi.comresearchgate.net

Table 2: Synthesis of 1,2,3-Triazoles from this compound via CuAAC Reaction

| Azide (B81097) Reactant (R-N3) | R Group | Resulting Triazole Product |

|---|---|---|

| Benzyl Azide | Benzyl | |

| Phenyl Azide | Phenyl | |

| 1-Azido-4-nitrobenzene | 4-Nitrophenyl | |

| 1-Azidoadamantane | 1-Adamantyl |

The reactivity of the alkyne group can also be harnessed to generate more complex fused polycyclic and heterocyclic systems. A powerful strategy involves the intramolecular azide-alkyne cycloaddition (IAAC). bldpharm.com In this approach, this compound could first be functionalized, for example via a Sonogashira coupling, to introduce a side chain containing an azide group. Subsequent intramolecular cyclization would then lead to the formation of a triazole ring fused to another ring system. This method offers high regioselectivity and is often performed without a metal catalyst due to the entropic favorability of the intramolecular reaction. bldpharm.com

Furthermore, the aromatic core of this compound can, in principle, be involved in dearomatization reactions to generate three-dimensional, sp³-rich structures. Although direct dearomatization of this specific compound is not widely reported, general methods for the dearomatization of functionalized aromatic compounds exist and could potentially be applied to derivatives of this compound to access novel and complex molecular scaffolds. mdpi.com

Preparation of Advanced Functional Materials Precursors

The unique combination of a reactive alkyne and a sulfone-functionalized aromatic ring makes this compound an attractive monomer for the synthesis of advanced functional materials. bldpharm.combldpharm.com It is particularly suited for the preparation of conjugated polymers such as poly(arylene ethynylene)s (PAEs) and oligo(p-phenyleneethynylene)s (OPEs). scielo.org.mx

In these polymerizations, the ethynyl group acts as the polymerizable unit, typically through repeated Sonogashira coupling reactions with dihaloaromatic compounds. The incorporation of the methanesulfonylphenyl moiety into the polymer backbone can significantly influence the material's properties. The sulfone group can enhance solubility, improve thermal and oxidative stability, and modify the electronic properties of the resulting conjugated polymer. nih.govrsc.org These tailored properties are highly desirable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bldpharm.com

Monomers for Polymer Synthesis

The terminal ethynyl group of this compound serves as a polymerizable unit, enabling its use as a monomer for creating polymers with potentially unique thermal and electronic properties. While direct polymerization studies of this specific monomer are not extensively detailed in the literature, its behavior can be inferred from the well-established chemistry of diethynylarenes and functionalized phenylacetylenes. Polymerization of monomers with carbon-carbon triple bonds can proceed through various mechanisms, leading to materials with complex structures and interesting physicochemical characteristics. nih.gov

Two primary polymerization pathways for alkyne-containing monomers are linear polymerization and cyclic polymerization. youtube.com

Linear Polymerization: This process involves the formation of a straight-chain polymer. For ethynyl-containing monomers, this can result in a conjugated polyacetylene backbone, which is often associated with valuable electronic and optical properties.

Cyclic Polymerization (Polycyclotrimerization): This is a common reaction for di- and tri-ethynyl monomers where three alkyne units react to form a benzene (B151609) ring. nih.gov This process leads to the formation of highly branched, cross-linked polyphenylene networks. These networks are known for their high thermal stability, making them suitable for applications as heat-resistant materials and ablative coatings for aerospace technologies. nih.gov

The presence of the methanesulfonyl (MeSO₂) group, a strong electron-withdrawing substituent, is expected to significantly influence the polymerization process and the final properties of the polymer. It can affect the reactivity of the ethynyl group towards catalytic systems and modulate the electronic properties, solubility, and intermolecular interactions of the resulting polymer. For instance, in the synthesis of silicon-containing arylacetylene resins, the properties of the final polymer, such as crystallinity and mechanical strength, are highly dependent on the nature of the substituents on the aromatic ring. wikipedia.org

Table 1: Polymerization Methods for Arylacetylene Monomers

| Polymerization Method | Catalyst System (Example) | Resulting Polymer Structure | Potential Properties |

| Linear Polymerization | Cuprous chloride (Cu₂Cl₂)/Ammonium chloride (NH₄Cl) youtube.com | Polyacetylene-type linear chain | Electronic conductivity, Optical activity |

| Polycyclotrimerization | Cobalt complexes, e.g., [(RO)₃P]n·CoHal nih.gov | Highly branched polyphenylene network | High thermal stability, Ablative resistance |

| Sonogashira Polymerization | Palladium/Copper (Pd/Cu) catalysts wikipedia.org | Poly(arylene ethynylene) | Fluorescence, Semiconduction |

Components in Nanomaterial Fabrication

The functionalization of nanomaterials is a critical step to tailor their properties for specific applications in sensing, catalysis, and biomedicine. numberanalytics.com this compound is a prime candidate for this purpose, possessing two distinct functionalities that can be exploited in nanomaterial design.

The terminal alkyne group has emerged as a robust alternative to traditional thiol-based linkers for surface functionalization, particularly for gold nanoparticles (AuNPs). nih.govacs.org Alkynes form stable, covalent Au-alkyne bonds, offering several advantages:

Ease of Synthesis: Alkynylated molecules are often more straightforward to prepare and are less prone to oxidation compared to their thiolated counterparts. nih.govacs.org

High Conjugation Efficiency: The alkynylation of AuNPs can lead to higher conjugation efficiency. acs.org

Stability: Alkynylated-AuNPs exhibit excellent long-term stability and resistance to decomposition, even in complex biological media. nih.gov

The methanesulfonyl group, on the other hand, can direct the self-assembly of these functionalized nanoparticles. The strong dipole moment of the sulfone group can induce specific intermolecular interactions, guiding the organization of nanoparticles into ordered arrays or supramolecular structures. nih.govacs.org This interplay between covalent anchoring via the alkyne and supramolecular control via the sulfone group allows for the rational design of complex nano-architectures. For example, the self-assembly of colloids at interfaces is a common method to create large-scale, ordered 2D arrays, a process that can be influenced by the surface chemistry of the particles. tib.eu The use of functionalized nanoparticles is also crucial for improving the efficiency and stability of devices like solar cells and energy storage systems. numberanalytics.com

Table 2: Functional Roles of this compound in Nanomaterials

| Functional Group | Role in Nanomaterial Fabrication | Key Advantages |

| Terminal Alkyne | Covalent anchoring to nanoparticle surfaces (e.g., Gold, Ruthenium). nih.govacs.org | Robust covalent bond, chemical stability, ease of synthesis. acs.org |

| Aromatic Sulfone | Directing supramolecular self-assembly, modulating intermolecular forces. nih.govacs.org | Control over nanoparticle organization, potential for creating ordered structures. |

Strategies for Functional Group Interconversion and Derivatization

The dual functionality of this compound provides a rich platform for chemical modification, allowing for its incorporation into a wide array of more complex molecules. The terminal alkyne is particularly versatile and can undergo numerous transformations, while the methanesulfonyl group is generally stable but strongly influences the molecule's electronic character.

The terminal alkyne can be readily deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium acetylide. youtube.com This nucleophilic intermediate can then be used in a variety of carbon-carbon bond-forming reactions. However, the most prominent derivatization strategies involve metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Catalyzed by palladium and a copper(I) co-catalyst, this reaction allows the direct attachment of the 1-(methanesulfonylphenyl)ethynyl moiety to other aromatic or vinylic systems, enabling the synthesis of complex conjugated molecules like oligo(p-phenyleneethynylene)s (OPEs), which are often highly fluorescent. organic-chemistry.orgscielo.org.mx

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry." medchem101.commetabion.com This reaction joins a terminal alkyne with an azide to form a stable 1,2,3-triazole ring. The reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions. metabion.comnih.gov This makes it an ideal method for bioconjugation, such as labeling proteins or nucleic acids, or for linking molecular fragments in drug discovery. medchem101.comnih.gov

The methanesulfonyl group is a robust functional group, generally resistant to the conditions used to modify the alkyne. Its primary role is often as a non-reactive, electron-withdrawing group that modulates the properties of the molecule. However, derivatization of the sulfone itself, while challenging, is possible under specific conditions, though it often involves transformations that replace the group entirely. More commonly, its strong electron-withdrawing nature is exploited to influence the reactivity of the aromatic ring or the acidity of the alkyne proton.

Table 3: Key Derivatization Reactions for this compound

| Reaction Name | Reagents & Conditions | Functional Group Transformation | Product Class |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X), Pd catalyst, Cu(I) co-catalyst, Amine base libretexts.orgorganic-chemistry.org | Alkyne (C≡CH) → Substituted Alkyne (C≡C-R) | Arylalkynes, Enynes |

| Click Chemistry (CuAAC) | Azide (R-N₃), Cu(I) catalyst, Mild/aqueous conditions medchem101.comnih.gov | Alkyne (C≡CH) → 1,2,3-Triazole | Triazoles |

| Alkynide Formation | Strong base (e.g., NaH, NaNH₂) youtube.com | Alkyne (C≡CH) → Metal Acetylide (C≡C⁻ M⁺) | Nucleophilic Acetylides |

| Hydration | H₂O, Acid or Metal catalyst (e.g., Hg²⁺) | Alkyne (C≡CH) → Methyl Ketone | Ketones |

| Hydrogenation | H₂, Metal catalyst (e.g., Pd/C) researchgate.net | Alkyne (C≡CH) → Alkene or Alkane | Alkenes, Alkanes |

| Cobalt Complexation | Dicobalt octacarbonyl (Co₂(CO)₈) nih.gov | Alkyne (C≡CH) → Alkyne-Cobalt Complex | Organometallic Complexes |

Iv. Advanced Computational and Theoretical Studies on Arylalkynyl Sulfone Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic nature of arylalkynyl sulfones. fortunejournals.com These investigations delve into the arrangement and energies of molecular orbitals, the distribution of electron density, and the nature of the chemical bonds, which collectively dictate the molecule's reactivity and physical properties. The presence of the electron-withdrawing methanesulfonyl group and the electron-rich alkyne and phenyl moieties creates a complex electronic environment. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity and electronic behavior. researchgate.net The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For arylalkynyl sulfone systems, the distribution of these orbitals is heavily influenced by the substituents. In a typical aryl sulfone, the HOMO is often localized on the aromatic ring, while the LUMO may be distributed across the sulfonyl group and the ring. The introduction of an ethynyl (B1212043) substituent, which is a π-donating group, would be expected to raise the energy of the HOMO. Conversely, the strongly electron-withdrawing sulfonyl group (-SO₂) stabilizes the LUMO and lowers its energy. researchgate.net This combined effect generally leads to a reduction in the HOMO-LUMO gap, suggesting enhanced reactivity for this class of compounds.

Computational studies on related molecules provide insight into these properties. For instance, DFT calculations on similar aromatic sulfone derivatives illustrate the typical energy ranges for these frontier orbitals.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Aromatic Compounds (Illustrative Data) Note: This table presents theoretical data for analogous compounds to illustrate typical values, not specific experimental values for 1-Ethynyl-3-methanesulfonylbenzene.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| p-Substituted Dibenzyltin Dichloride-Phenanthroline Complexes | (Varies with substituent) | (Varies with substituent) | (Varies) |

| Heterocirculenes (Sulflowers/Oxiflowers) | (Varies with structure) | (Varies with structure) | (Correlates with non-planarity) |

Data sourced from computational studies on various complex organic molecules to show representative values. nih.govnih.govnih.gov

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP maps regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential, which are electron-poor and prone to nucleophilic attack.

In this compound, the MEP would show distinct regions of varying potential.

Negative Potential: The most negative potential is expected to be localized on the oxygen atoms of the sulfonyl group due to their high electronegativity and the presence of lone pairs. The π-system of the ethynyl group and the aromatic ring also represent regions of negative potential, though typically less intense than that on the sulfonyl oxygens. dtic.mil

Positive Potential: Regions of positive potential would be found around the hydrogen atoms, particularly the acidic acetylenic hydrogen.

The electrostatic potential at the atomic nuclei (EPN) can serve as a quantitative descriptor of substituent effects in aromatic systems. nih.govrsc.org For this compound, the strong electron-withdrawing nature of the methanesulfonyl group would significantly influence the electrostatic potential of the carbon atoms within the benzene (B151609) ring, affecting its interaction with other species. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, moving beyond the delocalized molecular orbitals to a more intuitive, localized Lewis-like structure. researchgate.net This method allows for the examination of hybridization, atomic charges, and stabilizing donor-acceptor interactions (hyperconjugation).

For the sulfonyl group (-SO₂) in molecules like this compound, NBO analysis has challenged the traditional view of sulfur d-orbital participation in bonding. Instead, computational studies support a model characterized by:

Highly Polarized Bonds: The sulfur-oxygen bonds are best described as highly polarized single bonds (S⁺-O⁻) rather than double bonds. researchgate.net

Hyperconjugation: Significant stabilizing interactions occur through reciprocal hyperconjugation, where lone pairs on the oxygen atoms donate electron density into the antibonding σ* orbitals of adjacent bonds (n → σ*), and vice-versa. researchgate.net

This model, which does not require the violation of the octet rule for sulfur, provides a more accurate representation of the electronic structure of the sulfonyl group.

Modeling of Intermolecular Interactions

The structure of this compound suggests it can participate in several types of non-covalent intermolecular interactions, which are crucial for determining its physical properties and its behavior in a biological or materials context.

The electron-rich aromatic ring of this compound can engage in ion-π interactions with cations. However, the strength of this interaction is modulated by the powerful electron-withdrawing sulfonyl group, which reduces the electron density of the π-system. This makes the aromatic ring less nucleophilic compared to unsubstituted benzene. Conversely, the reduced electron density could enhance interactions with electron-rich anions (anion-π interactions). Studies on related sulfonium-π interactions show that both electrostatics and dispersion forces are significant contributors. nih.gov The polarizability of the sulfur atom suggests that dispersion forces play a notable role in these types of interactions.

Hydrogen bonding is a critical intermolecular force for this molecule.

Hydrogen Bond Acceptors: The two oxygen atoms of the methanesulfonyl group are strong hydrogen bond acceptors. nih.gov Quantum chemical calculations on related sulfones show that these oxygen atoms can readily form hydrogen bonds with suitable donors like water or alcohols. researchgate.net

Hydrogen Bond Donor: The terminal hydrogen of the ethynyl group is weakly acidic and can act as a hydrogen bond donor, particularly with strong acceptors.

These electrostatic interactions, where regions of positive and negative charge on different molecules attract each other, are fundamental to the molecule's condensed-phase behavior. nih.gov The ability of the sulfonyl group to form hydrogen bonds in multiple directions enhances its capacity for creating structured molecular assemblies. nih.govresearchgate.net

Simulation Methodologies in Chemical Research

A variety of simulation methodologies are employed to study arylalkynyl sulfone systems. These techniques range from quantum mechanical methods that solve the electronic structure of a molecule to classical methods that simulate the dynamic behavior of large molecular assemblies. The choice of methodology depends on the specific research question, the desired level of accuracy, and the computational resources available.

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying the electronic structure of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications in chemistry. researchgate.net In the context of arylalkynyl sulfone systems, DFT is instrumental in predicting molecular geometries, electronic properties, and reaction energetics.

DFT calculations can be used to determine the optimized geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to calculate the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and electronic stability of a molecule. mdpi.comresearchgate.net A smaller gap generally indicates higher reactivity. researchgate.net

Theoretical studies on related phenyl-thiadiazole systems have demonstrated that the introduction of an ethynyl group can lead to a smaller HOMO-LUMO gap, suggesting enhanced potential for use as an electric conducting material. nih.gov DFT calculations are also pivotal in mechanistic studies of reactions involving aryl sulfones, such as in the Suzuki-Miyaura cross-coupling, where they can help elucidate the turnover-limiting step. bohrium.comchemrxiv.org

Table 1: Illustrative DFT Functionals and Basis Sets for Organic Molecule Calculations

| Functional | Type | Basis Set | Typical Application |

|---|---|---|---|

| B3LYP | Hybrid | 6-31G* | Geometry optimization, frequency calculations |

| M06-2X | Hybrid Meta-GGA | 6-311+G** | Non-covalent interactions, thermochemistry |

| PBE0 | Hybrid | def2-TZVP | Electronic properties, reaction energies |

This table presents a selection of commonly used DFT functionals and basis sets in computational chemistry for the study of organic molecules and is for illustrative purposes.

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. This methodology allows for the exploration of conformational changes, solvent effects, and the dynamics of chemical reactions.

Ab Initio Molecular Dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations to describe the forces between atoms. In AIMD, the forces are calculated "on-the-fly" from the electronic structure, typically using DFT. This approach is particularly useful for studying chemical reactions where bond breaking and formation occur, as it does not rely on pre-parameterized force fields. chemrxiv.org For instance, AIMD simulations can be used to investigate reaction mechanisms in explicit solvent, providing a realistic description of both non-covalent and bonding interactions between the solute and solvent molecules. nih.govchemrxiv.org

Classical Molecular Dynamics (MD) , on the other hand, uses empirical force fields to describe the potential energy of the system. While less computationally expensive than AIMD, classical MD can simulate larger systems for longer timescales. It is well-suited for studying the conformational dynamics of molecules, their interactions with other molecules such as proteins or DNA, and the properties of materials. bohrium.comresearchgate.net For example, MD simulations have been used to study the interaction of sulfone derivatives with biological targets like the HIV-1 reverse transcriptase. bohrium.com

A typical classical MD simulation protocol for a molecule like this compound would involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water.

Energy Minimization: To remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for a desired length of time to collect data on the system's dynamics.

Computational methods are extensively used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

DFT calculations can predict vibrational frequencies (infrared and Raman spectra) with a reasonable degree of accuracy. nih.govnih.gov By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the structure of a synthesized molecule. Theoretical calculations of vibrational modes can also aid in the assignment of specific peaks in the experimental spectrum to particular molecular motions. researchgate.net

Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis spectra). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. These predictions can help in understanding the electronic structure of a molecule and the nature of its electronic transitions.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be calculated using quantum chemical methods. These theoretical predictions can be a powerful aid in the assignment of complex NMR spectra.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-Bis(phenylethynyl)-1,3,4-thiadiazole |

V. Future Perspectives and Emerging Research Trajectories for Arylalkynyl Sulfones

Innovations in Catalyst Design for Selective Transformations

The development of novel catalyst systems is paramount to unlocking the full potential of arylalkynyl sulfones. While traditional methods for sulfone synthesis often rely on the oxidation of corresponding sulfides, modern catalysis is opening new avenues for their construction and functionalization. rsc.orgresearchgate.net

Recent breakthroughs include palladium- and nickel-catalyzed cross-coupling reactions, which have demonstrated the ability to form C-S bonds with high efficiency and selectivity. rsc.orgacs.org For instance, palladium catalysis is attractive for assembling structurally diverse unsymmetrical aryl sulfides and functionalized sulfones under mild conditions. rsc.org Nickel catalysis has also emerged as a powerful tool for the desulfonylative cross-coupling of aryl sulfones with aryl bromides, enabling the formation of biaryl compounds. acs.org

Furthermore, photocatalysis is a rapidly advancing field offering green and sustainable alternatives. Photoinduced reactions of potassium alkyltrifluoroborates, sulfur dioxide, and alkynyl bromides under visible light provide a metal-free pathway to alkylalkynyl sulfones. rsc.org The development of organocatalysts, such as chiral bifunctional Lewis bases, is also proving effective in promoting reactions like sulfa-Michael additions with high enantioselectivity. acs.org

Future research will likely focus on designing more robust and versatile catalysts with the following characteristics:

Lower Catalyst Loadings: Reducing the amount of expensive and often toxic metal catalysts required for transformations.

Higher Turn-Over Numbers: Increasing the efficiency and lifetime of catalysts.

Broader Functional Group Tolerance: Allowing for the synthesis of more complex and highly functionalized molecules without the need for extensive protecting group strategies.

Novel Activation Modes: Exploring new ways to activate the C-S bond in sulfones for downstream functionalization. rsc.org

Expansion of Substrate Scope and Reaction Diversity

A significant trend in modern organic synthesis is the expansion of the types of molecules that can be used in a particular reaction (substrate scope) and the variety of transformations that can be performed. For arylalkynyl sulfones, research is actively broadening the range of accessible structures and their subsequent applications.

One notable advancement is the development of one-pot, three-component synthesis protocols. These methods allow for the construction of arylalkynyl sulfones from simple, readily available starting materials in a single step, tolerating a wide range of functional groups on the aryl ring. acs.orgscienceopen.com Such strategies have been successful with various organomagnesium and organolithium reagents, as well as aryl iodides. acs.orgacs.org

The scope of coupling partners in reactions involving aryl sulfones is also expanding. Research has shown that aryl sulfones can act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, reacting with a variety of (hetero)arylboronic acids. bohrium.com This demonstrates a complementary reactivity to traditional aryl halides. chemrxiv.orgbohrium.com The substrate scope of photocatalytic methods is also being broadened to include a variety of alkylboronic acids and alkynyl sulfones. researchgate.net

Future efforts will likely concentrate on:

Incorporation of Diverse Heterocycles: Expanding synthetic routes to include a wider array of nitrogen, oxygen, and sulfur-containing heterocyclic systems, which are prevalent in pharmaceuticals. acs.org

Late-Stage Functionalization: Developing methods to introduce the arylalkynyl sulfone moiety into complex molecules at a late stage of the synthesis, which is crucial for drug discovery and development.

Asymmetric Transformations: Creating chiral sulfones with high enantiomeric purity for applications in stereoselective synthesis and medicinal chemistry.

Development of Sustainable and Economically Viable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve economic feasibility. For arylalkynyl sulfones, several strategies are being pursued to achieve these goals.

A key area of development is the use of more environmentally benign solvents. Deep eutectic solvents (DESs) have emerged as a sustainable medium for the synthesis of (hetero)aryl sulfones, offering advantages such as recyclability, biodegradability, and low cost. bohrium.com The direct utilization of sulfur dioxide (SO2), or its surrogates like DABSO, in multicomponent reactions also represents a more atom-economical approach to sulfone synthesis. acs.orgbohrium.com

Metal-free synthesis is another important aspect of sustainable chemistry. Iodine-catalyzed reactions of arylacetylenic acids and arylacetylenes with sodium sulfinates provide a metal-free route to arylacetylenic sulfones. organic-chemistry.org Photoinduced and electrochemical methods that avoid the use of metal catalysts are also gaining prominence. rsc.orgorganic-chemistry.orgnih.gov

The economic viability of synthetic routes is closely tied to the cost of starting materials and the efficiency of the process. One-pot procedures and the use of readily available starting materials, such as aryl halides and simple alkynes, contribute to more cost-effective syntheses. acs.orgacs.org

Future research in this area will likely focus on:

Catalyst Recycling: Developing robust heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times.

Flow Chemistry: Implementing continuous flow processes for the synthesis of arylalkynyl sulfones, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Bio-based Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of these valuable compounds.

Exploration of New Chemical Reactivity Modalities

The sulfonyl group is often described as a "chemical chameleon" due to its ability to exhibit diverse reactivity under different reaction conditions. researchgate.net Researchers are continuously exploring new ways to harness this versatility to develop novel synthetic methodologies.

A significant area of exploration is the use of aryl sulfones as leaving groups in cross-coupling reactions. This "desulfonylative" functionalization allows for the cleavage of the C-S bond and the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org This reactivity has been demonstrated in Suzuki-Miyaura type reactions, where the sulfone group acts as an electrophilic partner. chemrxiv.orgbohrium.com

The sulfonyl group can also act as a radical acceptor. Visible light-induced oxidative decarboxylation and radical reductive addition reactions have been developed for the synthesis of γ-amino sulfones from N-protected amino acids and vinyl sulfones. researchgate.net This highlights the potential for radical-mediated transformations involving sulfones.

Furthermore, the strong electron-withdrawing nature of the sulfonyl group in arylalkynyl sulfones makes the alkyne moiety susceptible to nucleophilic attack, enabling a wide range of conjugate addition and cycloaddition reactions. acs.org

Emerging research is likely to investigate:

Dual-Role Reagents: Designing reactions where the arylalkynyl sulfone acts as both a nucleophile and an electrophile or participates in cascade reactions to build molecular complexity rapidly.

Frustrated Lewis Pair Chemistry: Exploring the activation of the sulfonyl group and the alkyne by sterically hindered Lewis acid and base pairs.

Mechanistic Elucidation: Utilizing advanced spectroscopic and computational techniques to gain a deeper understanding of the reaction mechanisms, which will guide the development of new transformations.

Predictive Modeling for Design of Novel Sulfone-Containing Architectures

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials.

Density Functional Theory (DFT) is being used to investigate the electronic properties and reactivity of sulfone-containing molecules. bohrium.commdpi.com For example, computational studies have been employed to predict the oxidation potentials of functionalized sulfone solvents for high-voltage Li-ion batteries, demonstrating the influence of functional groups on their electrochemical stability. acs.orgornl.govresearchgate.netnih.gov Such studies can guide the design of novel sulfone-containing materials with desired electronic properties.

Machine learning (ML) is also emerging as a powerful approach for predicting chemical reactivity and properties. rsc.orgnih.gov ML models are being developed to forecast the adsorption capacity of sulfur compounds on metal-organic frameworks and to predict the reactivity of organic materials. nih.govresearchgate.net These predictive models can accelerate the discovery of new functional materials by screening large virtual libraries of compounds, saving significant time and resources compared to traditional experimental approaches. For instance, ML models can be trained to predict the outcome of reactions, identify optimal reaction conditions, and even suggest novel molecular architectures with desired properties.

Future directions in this field include:

Development of more accurate and generalizable ML models: Improving the predictive power of models by incorporating larger and more diverse datasets and developing more sophisticated algorithms.

Integration of AI with automated synthesis: Combining predictive modeling with robotic platforms to create a closed-loop system for the discovery and synthesis of new sulfone-containing molecules.

In silico design of functional materials: Utilizing computational tools to design novel arylalkynyl sulfone-based materials for applications in electronics, optics, and materials science.

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-Ethynyl-3-methanesulfonylbenzene with high purity?

- Methodological Answer : Synthesis requires precise control of sulfonation and ethynylation steps. The methanesulfonyl group is introduced via electrophilic substitution using methanesulfonic anhydride under anhydrous conditions, followed by ethynylation via Sonogashira coupling with trimethylsilylacetylene. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from byproducts like diarylalkynes .

- Data Validation : Monitor reaction progress using TLC and confirm purity via H NMR (e.g., absence of residual alkynyl protons at δ 2.5–3.0 ppm) and mass spectrometry (expected [M+H]+ ion at m/z 210.06) .

Q. How can researchers characterize the electronic effects of the methanesulfonyl group in this compound?

- Methodological Answer : Use Hammett substituent constants () to quantify electron-withdrawing effects. Compare C NMR chemical shifts of the aromatic carbons adjacent to the sulfonyl group with reference compounds (e.g., methylsulfonylbenzene derivatives). Computational tools like DFT (B3LYP/6-31G*) can model electron density distribution and validate experimental findings .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicity data ( ), treat the compound as hazardous. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store under inert gas (argon) at –20°C to prevent degradation. Dispose of waste via incineration in compliance with local regulations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?

- Methodological Answer : Conflicting reactivity profiles (e.g., unexpected regioselectivity in cross-coupling reactions) can be analyzed using molecular dynamics simulations (e.g., Gaussian or ORCA). Compare computed transition-state energies with experimental yields. For example, steric hindrance from the sulfonyl group may reduce coupling efficiency at the ortho position, explaining discrepancies in catalytic activity .

Q. What strategies mitigate over-constraining in experimental design for derivatizing this compound?

- Methodological Answer : Over-constraining arises when reaction conditions (e.g., solvent polarity, catalyst loading) conflict with product stability. Apply constraint-based random simulation (CBS) to generate feasible reaction parameters. For instance, CBS can optimize Pd-catalyzed coupling conditions by iteratively testing ligand-catalyst pairs (e.g., XPhos/Pd(OAc)₂) under varying temperatures (60–100°C) to balance reactivity and decomposition .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer : Perform tiered assessments:

- Acute toxicity : Use Daphnia magna assays (OECD 202) to determine LC₅₀.

- Biodegradation : Conduct OECD 301F tests to measure BOD/COD ratios.

- Bioaccumulation : Compute log (octanol-water partition coefficient) via HPLC retention time correlations.

Q. What structural analogs of this compound are viable for probing SAR in medicinal chemistry?

- Methodological Answer : Replace the ethynyl group with alternative π-systems (e.g., vinyl or cyano groups) to modulate electronic properties. For example:

- Analog 1 : 3-Methanesulfonylstyrene (enhanced conjugation for fluorescence studies).

- Analog 2 : 3-Methanesulfonylbenzonitrile (increased polarity for solubility assays).

Data Contradiction Analysis Framework

Case Study : Discrepancies in reported melting points (e.g., 112–115°C vs. 118–120°C).

Hypothesis Testing : Verify purity via HPLC (≥95% purity threshold).

Method Comparison : Assess if differences stem from heating rates (DSC vs. capillary methods).

Statistical Resolution : Apply Grubbs’ test to identify outliers and recalculate consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。